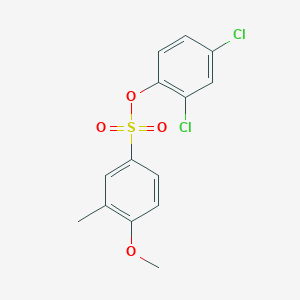![molecular formula C16H18FNO3 B4769762 3-[(3-FLUOROANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID](/img/structure/B4769762.png)
3-[(3-FLUOROANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
概要
説明
3-[(3-Fluoroanilino)carbonyl]bicyclo[222]octane-2-carboxylic acid is a complex organic compound featuring a bicyclic octane structure with a fluorinated aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluoroanilino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method employs an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[(3-Fluoroanilino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom in the aniline moiety can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in halogenated derivatives or other functionalized compounds.
科学的研究の応用
3-[(3-Fluoroanilino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in the development of new biochemical assays and as a probe for studying enzyme activity.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-[(3-Fluoroanilino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorinated aniline moiety can interact with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic octane structure but lack the fluorinated aniline moiety.
Cubane derivatives: Cubane compounds have a similar rigid, cage-like structure but differ in their three-dimensional arrangement.
Bicyclo[1.1.1]pentane derivatives: These compounds also feature a bicyclic structure but with a different ring size and connectivity.
Uniqueness
3-[(3-Fluoroanilino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid is unique due to the combination of its bicyclic octane core and the fluorinated aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
3-[(3-fluorophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3/c17-11-2-1-3-12(8-11)18-15(19)13-9-4-6-10(7-5-9)14(13)16(20)21/h1-3,8-10,13-14H,4-7H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXVOLFSVKRLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B4769687.png)

![2-(2-methoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B4769701.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4769709.png)
![2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide](/img/structure/B4769714.png)
![[(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile](/img/structure/B4769716.png)
![N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4769719.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4769722.png)
![8-(pentafluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4769730.png)
![4-cyclopropyl-5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4769747.png)
![methyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4769753.png)

![N-(2-ethylphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4769772.png)
![3-amino-N-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4769775.png)
